

Eserethole: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eserethol*

Cat. No.: B1353508

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Introduction

Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.^[1] Historically significant as a crucial intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, **Eserethole** continues to be a molecule of interest in medicinal chemistry.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reported pharmacological activities, with a focus on presenting data in a structured and experimentally detailed manner.

Chemical Structure and Identification

Eserethole, systematically named (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole, possesses a rigid tricyclic core. Its chemical identity is well-established through various analytical techniques.^{[1][3]}

Identifier	Value	Source
IUPAC Name	(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole	[3]
CAS Number	469-23-8	[3]
Chemical Formula	C ₁₅ H ₂₂ N ₂ O	[1]
Molecular Weight	246.35 g/mol	[2]
Canonical SMILES	CCOC1=CC2=C(C=C1)N([C@H]3[C@]2(CCN3C)C)C	[2]
InChI Key	KQWOEHQIZVGMMT-CABCVRRESA-N	[2]

Physicochemical Properties

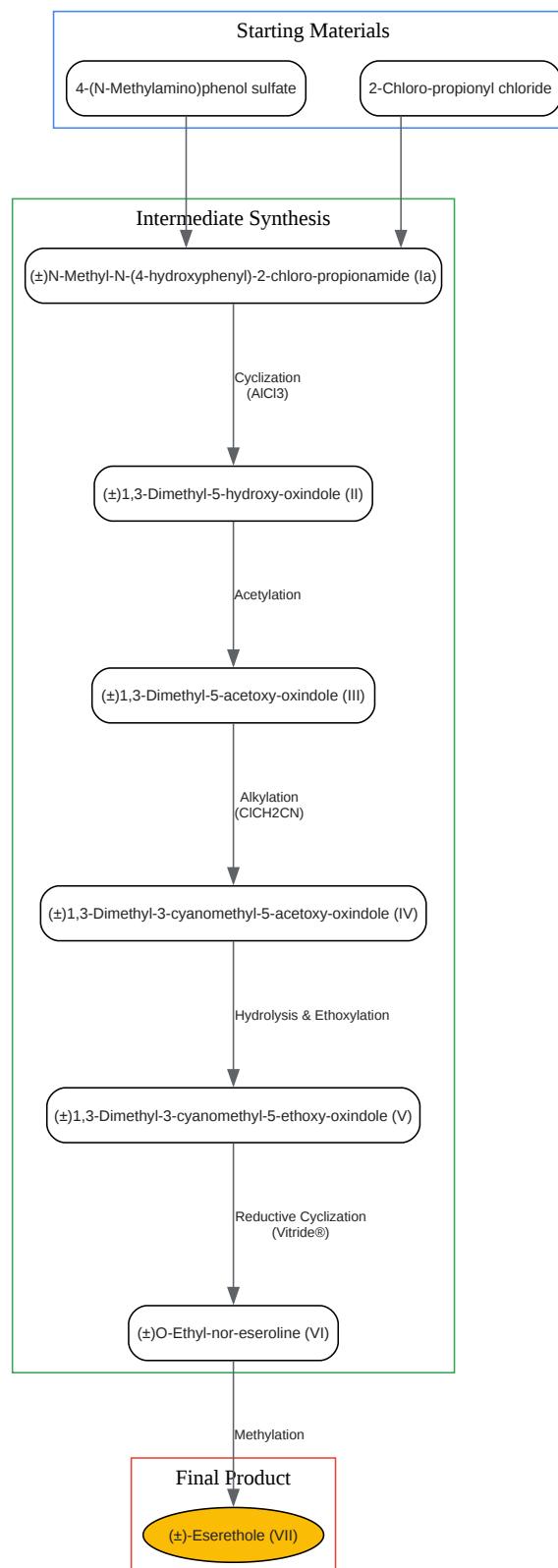
Eserethole is described as a red to dark red semi-solid.[1] Its physicochemical properties are crucial for its handling, formulation, and potential biological activity.

Property	Value	Experimental Conditions/Notes	Source
Appearance	Red to dark red semi-solid	-	[1]
Melting Point	36-38 °C	Racemic (±)-Eserethole	[3]
Boiling Point	Not available	-	
Solubility	Sparingly soluble in chloroform, slightly soluble in ethanol	Qualitative data	[1]
pKa	Not available	-	
LogP	1.5	Computed value	[4]

Note: Specific quantitative data for melting point of the pure enantiomer, boiling point, and pKa are not readily available in the reviewed literature. The provided LogP is a computed value and should be considered as an estimate.

Synthesis of Eserethole

The synthesis of **Eserethole** has been a subject of interest for decades, with the work of Percy Julian and Josef Pikl being a landmark in organic chemistry. A detailed industrial process for the preparation of racemic (\pm) -**Eserethole** is outlined in U.S. Patent 5,519,144A. The overall synthetic workflow is depicted below.



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Caption: Synthetic pathway for (±)-**Eserethole** as described in US Patent 5,519,144A.

Experimental Protocol for the Synthesis of (\pm)-Eserethole

The following is a summarized protocol based on the process described in U.S. Patent 5,519,144A. For complete details, the original patent should be consulted.

Step 1: Synthesis of (\pm)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia)

- 4-(N-methylamino)phenol sulfate and sodium acetate are dissolved in a water-toluene mixture under a nitrogen atmosphere.
- 2-chloro-propionyl chloride is added dropwise at a controlled temperature.
- After reaction completion, the organic phase is separated, neutralized, washed, dried, and concentrated.
- The product (Ia) is crystallized from toluene.

Step 2: Synthesis of (\pm)1,3-Dimethyl-5-hydroxy-oxindole (II)

- A solution of (Ia) in chlorobenzene is added to a heated mixture of anhydrous aluminum chloride in chlorobenzene.
- The mixture is refluxed, then cooled and poured into an ice-water mixture.
- The resulting solid is filtered, triturated with ethyl acetate, filtered, and dried to yield (II).

Step 3: Synthesis of (\pm)1,3-Dimethyl-5-acetoxy-oxindole (III)

- Compound (II) is suspended in glacial acetic acid and acetic anhydride.
- Concentrated sulfuric acid is added, and the mixture is heated.
- The solution is poured into an ice-water mixture, and the precipitated solid is filtered and dried to give (III).

Step 4: Synthesis of (\pm)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV)

- Compound (III), chloroacetonitrile, and tetrabutylammonium bromide are dissolved in dimethylformamide.
- Powdered anhydrous potassium carbonate is added portionwise at a controlled temperature.
- After stirring overnight, the mixture is poured into water and extracted with toluene.
- The organic extract is washed, dried, and evaporated to yield (IV).

Step 5: Synthesis of (\pm)-1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

- Compound (IV) is dissolved in isopropanol and heated.
- A solution of sodium hydroxide is added, followed by the slow addition of diethyl sulfate, maintaining an alkaline pH.
- The mixture is stirred overnight, then poured into an ice-water mixture.
- The solid product (V) is filtered, washed, and dried.

Step 6: Synthesis of (\pm)-O-Ethyl-nor-eseroline (VI)

- Compound (V) is added portionwise to a solution of sodium bis-(2-methoxy-ethoxy)aluminum hydride (Vitride®) in anhydrous toluene under a nitrogen atmosphere at a controlled temperature.
- The resulting solution is stirred and then heated.
- After cooling, the reaction is quenched with a water-toluene mixture.
- The organic phase is separated, washed, dried, and evaporated to give crude (VI) as an oil.

Step 7: Synthesis of (\pm)-Eserethole (VII)

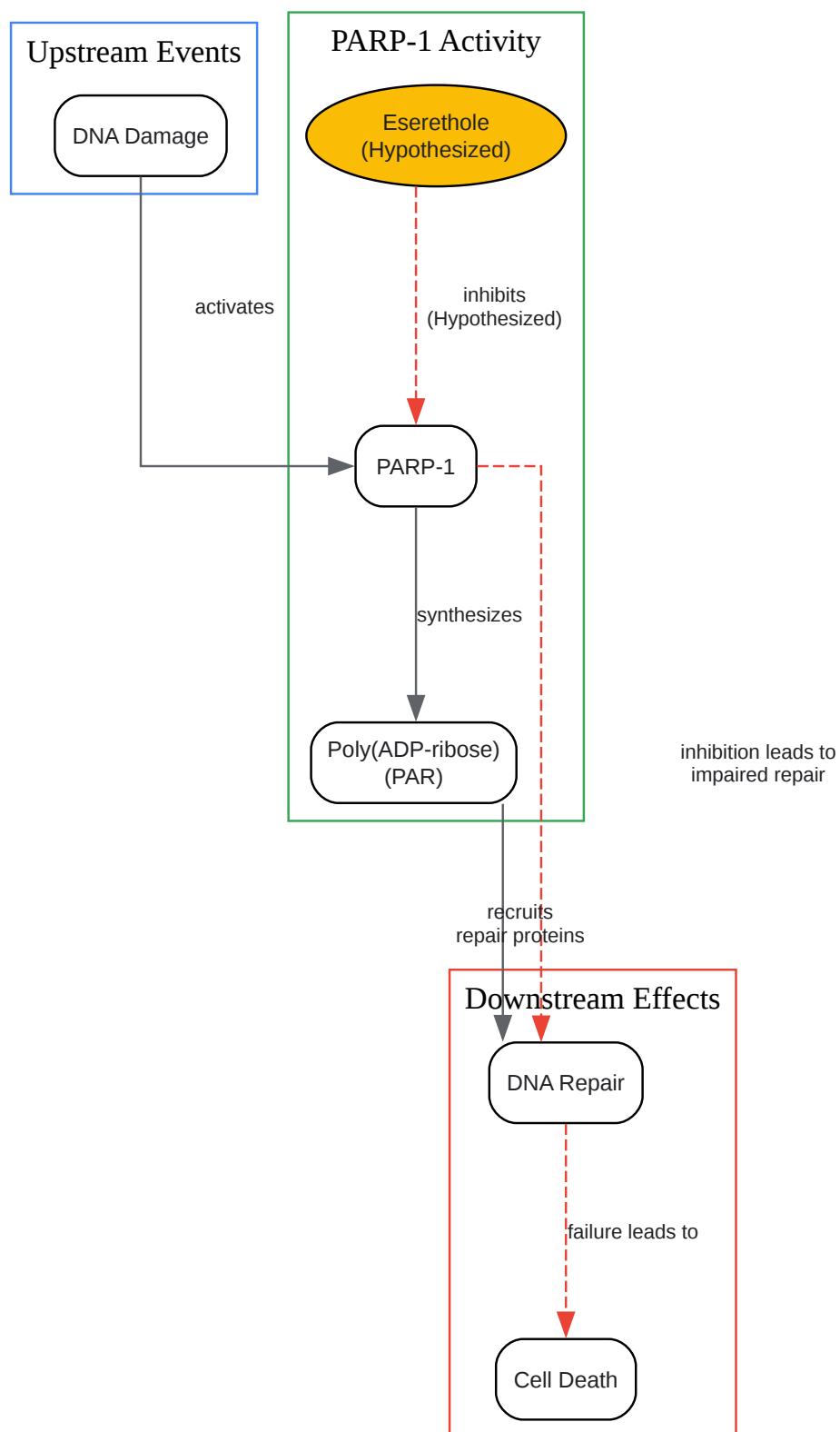
- Crude (VI), paraformaldehyde, and methanol are refluxed under a nitrogen atmosphere.
- After cooling, sodium borohydride is added portionwise.

- The solvent is removed under vacuum, and the residue is taken up in water and extracted with n-heptane.
- The organic extracts are washed, dried, and evaporated.
- The residue is dissolved in acetone, and d,l-tartaric acid is added to precipitate the tartrate salt.
- The free base, **(±)-Eserethole**, is liberated by treatment with sodium hydroxide and extraction with n-heptane.

Pharmacological Activity

Eserethole is primarily known as a synthetic precursor to physostigmine and other alkaloids with acetylcholinesterase-inhibiting properties.^[1] Some commercial sources have claimed that **Eserethole** exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.^[2] This activity could potentially lead to the activation of cell death pathways in cancer cells.^[2] However, at the time of this writing, a comprehensive review of the primary scientific literature did not yield peer-reviewed studies that experimentally validate the PARP-1 inhibitory activity of **Eserethole** or elucidate its mechanism of action and effects on intracellular signaling pathways.

The following diagram illustrates the theoretical signaling pathway that could be affected if **Eserethole** were a PARP-1 inhibitor.

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Caption: Hypothesized mechanism of action of **Eserethole** as a PARP-1 inhibitor.

Experimental Protocols for Pharmacological Assays

Given the lack of specific primary literature on the pharmacological evaluation of **Eserethole**, this section provides a general overview of standard experimental protocols that would be used to assess its potential PARP-1 inhibitory activity.

PARP-1 Inhibition Assay (General Protocol)

A common method to assess PARP-1 inhibition is a biochemical assay that measures the incorporation of a labeled NAD⁺ substrate into an auto-PARYlating PARP-1 enzyme.

- Reagents and Materials:

- Recombinant human PARP-1 enzyme.
- Activated DNA (e.g., nicked DNA).
- Biotinylated NAD⁺.
- Streptavidin-coated plates.
- HRP-conjugated anti-PAR antibody.
- HRP substrate (e.g., TMB).
- **Eserethole** (dissolved in a suitable solvent, e.g., DMSO).
- Assay buffer.

- Procedure:

- A solution of PARP-1 enzyme and activated DNA is pre-incubated with varying concentrations of **Eserethole** (or a vehicle control).
- The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.
- The reaction is allowed to proceed for a specific time at a controlled temperature.

- The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated PARylated products.
- The plate is washed to remove unbound reagents.
- An HRP-conjugated anti-PAR antibody is added to detect the amount of PAR polymer formed.
- After another washing step, the HRP substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
- The percentage of PARP-1 inhibition is calculated for each concentration of **Eserethole**, and an IC₅₀ value is determined.

Cell-Based PARP Inhibition Assay (General Protocol)

To assess the effect of a compound on PARP activity within a cellular context, a common method is to measure the levels of PARylation in cells treated with a DNA damaging agent.

- Cell Culture and Treatment:
 - A suitable cancer cell line is cultured to a desired confluency.
 - Cells are pre-treated with varying concentrations of **Eserethole** for a specific duration.
 - Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP-1 activation.
- Detection of PARylation:
 - Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for PAR. The fluorescence intensity is then quantified using microscopy and image analysis software.
 - Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of PARylated proteins are detected by immunoblotting with an anti-PAR antibody.

Conclusion

Eserethole is a well-characterized organic molecule with a rich history in synthetic chemistry. While its role as a key intermediate in the synthesis of important alkaloids is firmly established, its own pharmacological properties are less well-defined in the peer-reviewed scientific literature. The claim of PARP-1 inhibitory activity is intriguing and warrants further investigation through rigorous biochemical and cell-based assays to validate this potential therapeutic application and to elucidate the downstream signaling consequences. This guide provides a foundational understanding of **Eserethole**'s chemical nature and a roadmap for its further pharmacological exploration.

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- To cite this document: BenchChem. [Eserethole: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353508#eserethol-chemical-structure-and-properties>

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